Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate often involves multistep organic reactions. For example, a method involves chloromethylation of 3-furoates followed by a Friedel–Crafts reaction to yield 5-aralkyl-3-furoates. These compounds can also be synthesized by condensing ethylene acetals of 5-substituted levulinic esters with ethyl formate, leading to furans upon cyclisation with aqueous acids or thiophens with phosphorus pentasulphide (Elliott, Janes, & Pearson, 1971).
Molecular Structure Analysis
The molecular structure of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate and related compounds has been studied through various analytical techniques, including single-crystal X-ray diffraction. These analyses reveal important aspects of the compounds' crystal packing, hydrogen bonding, and overall molecular conformation, providing insights into their chemical behavior and reactivity (Yeong et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate or structurally related compounds are diverse. For instance, the Garcia-Gonzalez reaction of D-glucose with ethyl acetoacetate leads to the synthesis of related 3-furoic acid derivatives, demonstrating the compound's versatility in organic synthesis (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Physical Properties Analysis
The physical properties of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate and similar compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Detailed crystallographic studies provide a foundation for understanding these materials' physical characteristics and how they might be manipulated for specific uses (Yeong et al., 2018).
Scientific Research Applications
Synthesis and Glycosidase Inhibitory Activities
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate has been studied for its synthesis and inhibitory activities towards glycosidases. It was synthesized through the Garcia-Gonzalez reaction and tested for inhibitory activity against various glycosidases. This compound has shown potential as a selective alpha-L-fucosidase and beta-galactosidase inhibitor (Moreno‐Vargas et al., 2003).
Ring Formation and Decomposition Studies
Studies on the thermal and photochemical decompositions of related compounds to Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate have provided insights into the formation of pyrroloquinolines and other related structures, contributing to the understanding of its chemical behavior and potential applications in synthesis (Yakushijin et al., 1982).
Intermediate Synthesis for Insecticidal Esters
Research on 5-substituted 3-furoates and 3-thenoates, which are related to Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate, has been conducted to create intermediates for synthesizing insecticidal esters. These compounds play a significant role in the development of new insecticides (Elliott et al., 1971).
Base-Induced Transformations in Derivatives
Investigations into the transformations of derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under base actions have been essential in understanding the chemical properties and potential applications of these compounds in various reactions and syntheses (Maadadi et al., 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new reactions or syntheses that could be developed.
properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYCJNMLONEKAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383357 |
Source
|
Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
CAS RN |
111787-83-8 |
Source
|
Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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